molecular formula C17H15N3O B1680892 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile CAS No. 76081-98-6

2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile

Cat. No. B1680892
CAS RN: 76081-98-6
M. Wt: 277.32 g/mol
InChI Key: PYKJFEPAUKAXNN-UHFFFAOYSA-N
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Description

“2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile” is an imidazopyridine with the molecular formula C17H15N3O . It is also known by other names such as SCH 28080 .


Molecular Structure Analysis

The molecular structure of this compound includes a phenylmethoxy group attached to an imidazo[1,2-a]pyridine ring, with a methyl group and an acetonitrile group also attached to the ring .


Chemical Reactions Analysis

This compound is known to bind to gastric vesicle preparations containing the (H+ + K+)-ATPase, and this binding can be displaced by lumenal K+ .


Physical And Chemical Properties Analysis

The compound is a solid with a white to light tan color. It is soluble in DMSO at concentrations greater than 10 mg/mL, but it is insoluble in water .

Scientific Research Applications

Application 1: Inhibition of H+/K±ATPase

  • Summary of the Application : SCH-28080 is a potent inhibitor of gastric H+ and K±ATPase . It’s used in studies related to gastric acid secretion.
  • Methods of Application : The compound is typically applied to biological samples in a soluble form. The specific concentration and application method may vary depending on the experimental design .
  • Results or Outcomes : SCH-28080 has been shown to inhibit the H+K+ ATPase enzyme activity in a preparation of microsomal membranes from rabbit fundic mucosa with a potency similar to omeprazole, IC 50 s of 2.5 and 4.0 μM respectively .

Application 2: Study of Left-Right Axis Establishment

  • Summary of the Application : SCH-28080 has been used to treat zebrafish embryos to study the role of H+/K±ATPase in the establishment of the left-right axis during development .
  • Methods of Application : Zebrafish embryos were treated with SCH-28080, and the effects on left-right axis establishment were observed .

properties

IUPAC Name

2-(2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-13-15(9-10-18)20-11-5-8-16(17(20)19-13)21-12-14-6-3-2-4-7-14/h2-8,11H,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKJFEPAUKAXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226971
Record name SCH 28080
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile

CAS RN

76081-98-6
Record name SCH 28080
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076081986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCH 28080
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCH-28080
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00427X161I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 0.86 g. of 3-chloro-4-oxopentanonitrile, 0.92 g. of 2-amino-3-phenylmethoxypyridine and 0.5 ml. of triethylamine in 15 ml. of ethanol was stirred for 16 hours, then concentrated to remove the triethylamine and ethanol. The residue was dissolved in methylene chlorideand washed with water. The methylene chloride was concentrated and the residual oil was dissolved in 20 ml. of boiling acetonitrile, filtered, cooled, and treated with hydrogen chloride/methanol with cooling to give 0.22 g. of the desired product (m.p. 163°-166° C.).
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Synthesis routes and methods II

Procedure details

A suspension of 8-benzyloxy-2-methyl-imidazo[1,2-a]pyridine-3-acetamide (3 g) in dioxane was cooled to 5°-10° C. To the suspension there was added over a period of 5 minutes a solution of trifluoroacetic anhydride (6 g) in dioxane. The mixture was maintained cool and stirred for 30 minutes. Thereafter the mixture was allowed to warm to room temperature and was stirred for a further four hours. The mixture was thendiluted with ice water and the precipitate was filtered. After recrystallization from ethylacetate the desired compound was obtained (m.p. 163°-166° C.).
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8-benzyloxy-2-methyl-imidazo[1,2-a]pyridine-3-acetamide
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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